3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone, also known as BPQ or PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone works by selectively inhibiting the tyrosine kinase activity of the EGFR, which is overexpressed in many types of cancer cells. This inhibition leads to the blocking of downstream signaling pathways that are involved in cell growth and proliferation. As a result, 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis, inhibits cell migration and invasion, and enhances the efficacy of other chemotherapeutic agents. In addition, 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone has been shown to decrease the expression of angiogenesis-related genes, which are involved in the formation of new blood vessels that supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its selectivity for EGFR tyrosine kinase and its ability to enhance the efficacy of other chemotherapeutic agents. However, 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone also has some limitations, such as its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the study of 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone. One area of research is the development of new formulations or delivery systems that can improve its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other targeted therapies or immunotherapies. Finally, the development of biomarkers that can predict the response to 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone treatment could help to identify patients who are most likely to benefit from this therapy.
Synthesis Methods
The synthesis of 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone involves several steps, including the reaction of 4-benzoylphenol with 3-chloropropylamine to form 3-(4-benzoylphenoxy)propylamine. This intermediate is then reacted with 2-amino-4(3H)-quinazolinone in the presence of a catalyst to form the final product, 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone.
Scientific Research Applications
3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 3-[3-(4-benzoylphenoxy)propyl]-4(3H)-quinazolinone has been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and paclitaxel.
properties
IUPAC Name |
3-[3-(4-benzoylphenoxy)propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-23(18-7-2-1-3-8-18)19-11-13-20(14-12-19)29-16-6-15-26-17-25-22-10-5-4-9-21(22)24(26)28/h1-5,7-14,17H,6,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHVVIBAEYLFDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7013447 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.